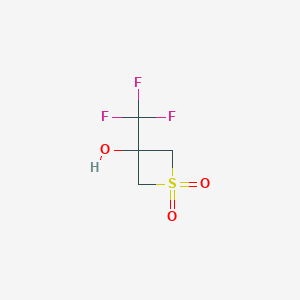

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” is a chemical compound that belongs to the class of sulfur-containing heterocycles . It is a derivative of thietane, a four-membered ring compound containing a sulfur atom . The introduction of a trifluoromethyl group into the molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .

Synthesis Analysis

The synthesis of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to afford trifluoromethyl-substituted hydroxysulfides . These hydroxysulfides then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .Molecular Structure Analysis

The molecular structure of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” includes a four-membered ring containing a sulfur atom, a trifluoromethyl group, and a hydroxyl group . The double bond in the obtained compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Chemical Reactions Analysis

The chemical reactions involving “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” are largely influenced by the presence of the trifluoromethyl group and the double bond in the compound. The double bond is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Wissenschaftliche Forschungsanwendungen

- Anticancer Compounds : Thietane-containing molecules have been investigated for their anticancer properties. By modifying the thietane backbone, scientists aim to enhance drug efficacy and reduce side effects .

- Carboxylic Acid Bioisosteres : The oxetane ring, structurally related to 1,1-dioxo-3-(trifluoromethyl)thietan-3-ol, serves as an isostere of the carbonyl moiety. Researchers explore its potential as a surrogate for carboxylic acid functional groups in drug design .

- Sulfur-Containing Compounds : Thietanes serve as versatile building blocks for synthesizing sulfur-containing acyclic and heterocyclic compounds. Researchers use them to construct complex molecular architectures .

- [2 + 2] Cycloadditions : Intramolecular photochemical reactions involving alkenes and thiocarbonyl compounds lead to thietane formation. These reactions provide a valuable route to spirothietanes and other derivatives .

- Bis(trifluoromethyl)-Containing Compounds : Formal [2 + 2] cycloadditions of hexafluorothioacetone and olefins yield bis(trifluoromethyl)-containing thietanes. These fluorinated compounds have unique properties and applications .

- Pesticide Development : Researchers explore the potential of thietane derivatives as novel pesticides. Their structural features may lead to effective pest control agents .

- Sweetener Synthesis : The compound’s trifluoromethyl group could be harnessed in the synthesis of novel sweeteners for the food industry .

Medicinal Chemistry and Drug Design

Bioisosteres and Drug Development

Organic Synthesis and Building Blocks

Photochemical Reactions

Fluorinated Thietanes

Pesticide and Flavor Industry

Zukünftige Richtungen

The future directions for the study and application of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry and agrochemistry . Trifluoromethylated heterocycles containing a single trifluoromethyl group directly bonded to the ring belong to rapidly developing classes of organic compounds, the potential of which is especially evident in medicinal chemistry and agrochemistry .

Eigenschaften

IUPAC Name |

1,1-dioxo-3-(trifluoromethyl)thietan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c5-4(6,7)3(8)1-11(9,10)2-3/h8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWPBKQGPAJRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2775726.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)

![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)